molecular formula C12H21NO B3151966 (Cyclohex-3-en-1-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine CAS No. 725226-18-6

(Cyclohex-3-en-1-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine

Cat. No.: B3151966
CAS No.: 725226-18-6
M. Wt: 195.3 g/mol
InChI Key: TVIFZOAOZVZEEA-UHFFFAOYSA-N
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Description

(Cyclohex-3-en-1-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cyclohex-3-en-1-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine typically involves the reaction of cyclohex-3-en-1-ylmethylamine with tetrahydrofuran-2-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium on carbon can enhance the reaction rate and yield. The reaction mixture is typically purified using techniques like distillation or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: (Cyclohex-3-en-1-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or sulfonyl chlorides to form substituted amines or sulfonamides.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted amines or sulfonamides.

Scientific Research Applications

(Cyclohex-3-en-1-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (Cyclohex-3-en-1-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. It may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Cyclohexylamine: An aliphatic amine with similar nucleophilic properties but a simpler structure.

    Tetrahydrofuran: A cyclic ether with similar structural features but lacking the amine group.

    N-Methyl-N-(tetrahydrofuran-2-ylmethyl)-[2,1,3]-benzoxadiazole-5-carboxamide: A compound with a similar tetrahydrofuran moiety but different functional groups

Uniqueness: (Cyclohex-3-en-1-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine is unique due to its combination of a cyclohexene ring and a tetrahydrofuran ring, which imparts distinct chemical and physical properties. This unique structure allows for diverse applications and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

1-cyclohex-3-en-1-yl-N-(oxolan-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-2,11-13H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIFZOAOZVZEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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